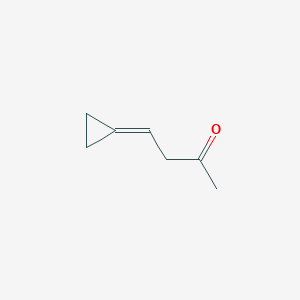

2-Butanone, 4-cyclopropylidene-

CAS No.:

Cat. No.: VC18489126

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10O |

|---|---|

| Molecular Weight | 110.15 g/mol |

| IUPAC Name | 4-cyclopropylidenebutan-2-one |

| Standard InChI | InChI=1S/C7H10O/c1-6(8)2-3-7-4-5-7/h3H,2,4-5H2,1H3 |

| Standard InChI Key | ZIMLGBBIXILZAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC=C1CC1 |

Introduction

Structural Characteristics

Molecular Composition and Isomerism

The compound’s molecular formula is C₇H₁₀O, with a molecular weight of 110.15 g/mol. Its structure consists of:

-

A butanone core (CH₃-C(=O)-CH₂-CH₂-)

-

A cyclopropylidene substituent (-C=C-C₃H₄) attached to the fourth carbon atom.

The cyclopropylidene group introduces steric strain and electronic effects, influencing reactivity. The compound’s SMILES notation, CC(=O)CC=C1CC1, confirms the connectivity of the carbonyl group to the cyclopropylidene moiety.

Stereochemical Considerations

Synthesis Methods

General Approaches

Synthesis typically involves cyclopropylidene insertion into butanone derivatives. Key methods include:

-

Cyclopropylidene Transfer Reactions: Reaction of cyclopropylidene precursors (e.g., gem-dibromocyclopropylmethanols) with nucleophiles under basic or metal-catalyzed conditions .

-

Cycloaddition or Rearrangement Pathways: Utilization of strained intermediates (e.g., bicyclo[1.1.0]butan-2-olates) formed during reductions or eliminations .

Optimized Conditions

-

Solvents: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.

-

Catalysts: Transition metals (e.g., Mn, Cu) may facilitate cyclization or insertion steps .

-

Temperature: Moderate conditions (25–80°C) balance reaction rates and side-product formation.

Chemical Reactivity

Ketone-Specific Reactions

As a ketone, 2-butanone, 4-cyclopropylidene- undergoes:

-

Nucleophilic Addition: Attack at the carbonyl carbon by amines, alcohols, or Grignard reagents. Steric hindrance from the cyclopropylidene group may slow kinetics.

-

Enolate Formation: Deprotonation at the α-carbon (C3) to generate enolates, which participate in aldol condensations or Michael additions.

Cyclopropylidene-Mediated Reactions

The strained cyclopropylidene ring enables unique transformations:

-

Ring-Opening Reactions: Under acidic or thermal conditions, the cyclopropylidene may undergo electrocyclic ring-opening to form conjugated dienes .

-

Cycloadditions: Participation in [2+2] or [4+2] cycloadditions with alkenes or dienophiles, leveraging the ring’s electron-deficient nature .

Applications in Organic Synthesis

Intermediate in Complex Molecule Synthesis

The compound serves as a precursor for:

-

Pharmaceuticals: Construction of bicyclic or tricyclic frameworks with potential bioactivity.

-

Polymeric Materials: Incorporation into monomers for high-performance polymers.

Role in Asymmetric Synthesis

The cyclopropylidene group’s rigidity may enable stereocontrolled reactions, though specific examples remain underreported.

Comparative Analysis with Related Compounds

Research Gaps and Future Directions

-

Mechanistic Studies: Detailed investigation of cyclopropylidene ring-opening pathways.

-

Catalytic Applications: Exploration as a ligand or substrate in transition-metal catalysis.

-

Environmental Impact: Assessment of biodegradability and ecological persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume